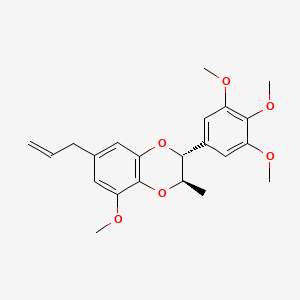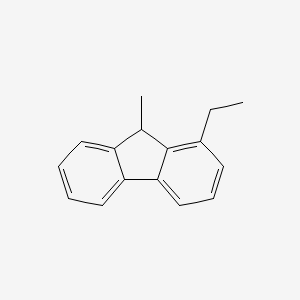
4-Acetylcyclohex-1-en-1-yl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylcyclohex-1-en-1-yl diethyl phosphate is an organophosphorus compound with the molecular formula C12H21O5P It is characterized by the presence of a cyclohexene ring substituted with an acetyl group and a diethyl phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylcyclohex-1-en-1-yl diethyl phosphate can be achieved through several methods. One common approach involves the reaction of cyclohexenone with diethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, with the formation of the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetylcyclohex-1-en-1-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various phosphates, alcohols, and substituted cyclohexene derivatives. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
4-Acetylcyclohex-1-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Acetylcyclohex-1-en-1-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The diethyl phosphate group can act as a phosphate donor or acceptor, influencing various biochemical pathways. The acetyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphate: A simpler analog lacking the cyclohexene and acetyl groups.
Cyclohexenone derivatives: Compounds with similar cyclohexene structures but different substituents.
Phosphonate esters: Compounds with similar phosphate ester functionalities but different organic groups.
Uniqueness
4-Acetylcyclohex-1-en-1-yl diethyl phosphate is unique due to the combination of its cyclohexene ring, acetyl group, and diethyl phosphate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
118823-95-3 |
|---|---|
Fórmula molecular |
C12H21O5P |
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
(4-acetylcyclohexen-1-yl) diethyl phosphate |
InChI |
InChI=1S/C12H21O5P/c1-4-15-18(14,16-5-2)17-12-8-6-11(7-9-12)10(3)13/h8,11H,4-7,9H2,1-3H3 |
Clave InChI |
WGBTUTXRIGFGQG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CCC(CC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
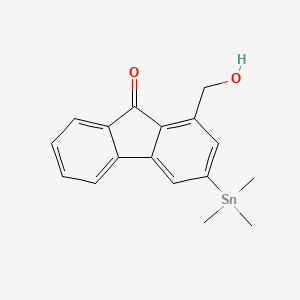
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)
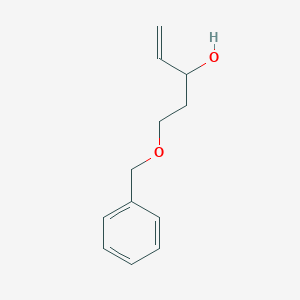
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
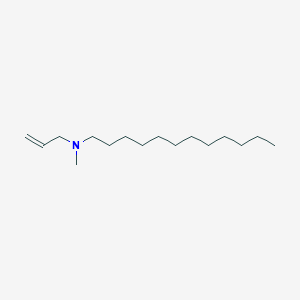
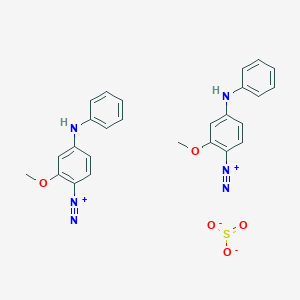
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
